molecular formula C23H24N4O3 B2863819 4-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine CAS No. 941953-97-5

4-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine

Cat. No.: B2863819
CAS No.: 941953-97-5
M. Wt: 404.47
InChI Key: ILSLSJVXGJNJFX-UHFFFAOYSA-N
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Description

4-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine is a synthetic heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2, a phenoxy group at position 6, and a piperazine moiety at position 2. The piperazine ring is further functionalized with a 3-methoxybenzoyl group. This structure aligns with pharmacophores commonly associated with kinase inhibition and receptor modulation, particularly in oncological and neurological therapeutics . Pyrimidine derivatives are renowned for their versatility in drug design due to their ability to mimic endogenous nucleotides and interact with biological targets such as enzymes and nucleic acids .

Properties

IUPAC Name

(3-methoxyphenyl)-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-17-24-21(16-22(25-17)30-19-8-4-3-5-9-19)26-11-13-27(14-12-26)23(28)18-7-6-10-20(15-18)29-2/h3-10,15-16H,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSLSJVXGJNJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a methoxybenzoyl group through a nucleophilic substitution reaction. This intermediate is then reacted with 2-methyl-6-phenoxypyrimidine under specific conditions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the reaction efficiency and product quality. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 4-[4-(3-hydroxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine.

    Reduction: Formation of 4-[4-(3-methoxybenzyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine can be contextualized against related compounds in the pyrimidine and piperazine chemical families. Below is a detailed comparative analysis:

Structural Analogues with Piperazine/Piperidine Moieties

Compound Name Key Structural Differences Biological Activity/Data Reference
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Replaces pyrimidine core with an acetic acid group; retains Fmoc-protected piperazine. Primarily used as a synthetic intermediate in peptide chemistry; no direct therapeutic activity reported.
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Incorporates a pyrido-pyrimidinone scaffold and fluorinated benzisoxazole. Potent activity in neurological targets (e.g., serotonin receptors); higher binding affinity compared to non-fluorinated analogues.
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Substitutes phenoxy group with an amine and uses piperidine instead of piperazine. Exhibits moderate antibacterial activity; lacks the 3-methoxybenzoyl group, reducing its kinase inhibition potential.
[4-(3-Methoxybenzoyl)piperazin-1-yl]-(4-thiophen-2-ylphenyl)methanone Replaces pyrimidine with a phenyl-thiophene system. IC50 = 89,700 nM against Bcr-Abl kinase, indicating lower potency compared to pyrimidine-based analogues.

Key Observations

Substituent Impact on Activity :

  • The 3-methoxybenzoyl group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration, a feature absent in simpler piperazine derivatives like 2-[4-(Fmoc)piperazin-1-yl]acetic acid .
  • Fluorination in benzisoxazole derivatives (e.g., compound from ) increases metabolic stability but introduces synthetic complexity .

Activity Data Limitations :

  • Direct comparative potency data for the target compound are scarce in the provided evidence. However, structural parallels suggest its activity may lie between the moderate antibacterial effects of 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine and the neurological targeting of fluorinated benzisoxazole derivatives .

Biological Activity

The compound 4-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H29N5O2
  • Molecular Weight : 395.5 g/mol
  • IUPAC Name : (3-methoxyphenyl)-[4-(2-methyl-6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone

Research indicates that compounds similar to This compound may act as inhibitors of tubulin polymerization. This action is crucial in cancer therapy as it disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, studies have shown that these compounds can bind to the colchicine-binding site on tubulin, effectively inhibiting its polymerization and inducing cell death in various cancer cell lines .

Anticancer Properties

A significant body of research has focused on the anticancer properties of related compounds. For instance, a study on SMART compounds , which include structural analogs of our target compound, demonstrated potent antitumor activity against prostate (PC-3) and melanoma (A375) cancer xenograft models. The results indicated a percentage tumor control (T/C) ranging from 4% to 30% following treatment with these compounds .

In Vitro Studies

In vitro assays have revealed that This compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa and A549 cells. The compound's IC50 values suggest effective antiproliferative activity, comparable to established chemotherapeutic agents .

Cell LineIC50 (μg/mL)
HeLa226
A549242.52

Multidrug Resistance

One notable advantage of this compound is its potential to overcome multidrug resistance (MDR) mechanisms commonly observed in cancer therapies. The ability to inhibit growth in both parental and MDR-overexpressing cell lines has been documented, suggesting that this compound may provide a viable alternative for treating resistant cancers .

Case Studies

  • Prostate Cancer Model : In an animal model study using human prostate cancer cells, treatment with derivatives similar to our compound resulted in significant tumor size reduction without noticeable neurotoxicity, highlighting the therapeutic potential and safety profile of such compounds .
  • Melanoma Treatment : Another study involving melanoma xenografts demonstrated that these compounds could effectively reduce tumor growth rates while maintaining tolerable side effects compared to traditional therapies .

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